molecular formula C26H21NO5 B4041913 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B4041913
M. Wt: 427.4 g/mol
InChI Key: IGEMPSKFBRPKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C26H21NO5 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.14197277 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structure Analysis

Research conducted on isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, specifically focusing on molecular and supramolecular structures, reveals insights into torsion angles, twist behaviors, and packing interactions. These studies, by examining compounds like 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate, highlight the importance of C-H...X (X = O and π) hydrogen bonds and dipole-dipole interactions in directing the supramolecular assembly. Such findings could be relevant for understanding the assembly behaviors and potential applications of the compound (Trujillo-Ferrara et al., 2006).

Photocatalytic Degradation Studies

The photocatalytic degradation of organic compounds, such as xylenols, which share structural similarities with the dimethylphenyl component, offers insights into environmental applications. This degradation process, explored in illuminated titania dispersions, emphasizes the role of photocatalysis in mineralizing organic pollutants, suggesting potential environmental cleanup applications related to similar compounds (Terzian & Serpone, 1995).

Enzymatic and Chemical Synthesis

The enzymatic modification and chemical synthesis of related compounds, such as 2,6-dimethoxyphenol derivatives, reveal methodologies for enhancing antioxidant capacity and synthesizing complex structures. These studies demonstrate the versatility of enzymatic and chemical approaches in creating derivatives with potentially improved biological or physical properties, applicable to the synthesis and modification of the compound of interest (Adelakun et al., 2012).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-16-12-13-19(14-17(16)2)23(29)24(18-8-4-3-5-9-18)32-22(28)15-27-25(30)20-10-6-7-11-21(20)26(27)31/h3-14,24H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEMPSKFBRPKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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